4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid
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Overview
Description
4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely used in pharmaceuticals, agrochemicals, and dyes. The presence of a benzyloxy group and a fluorine atom in the indole structure enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzyloxy Group Addition: The benzyloxy group can be added through nucleophilic substitution reactions using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyloxy or fluoro positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Benzyl bromide (C6H5CH2Br), potassium carbonate (K2CO3)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Various substituted indole derivatives
Scientific Research Applications
4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a precursor in the development of new materials.
Biology: Investigated for its potential as a fluorescent probe for imaging and detection of biological molecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands and transition metal complexes.
4-(Benzyloxy)phenol: Employed in the preparation of dyes and as a depigmenting agent.
4-(Benzyloxy)benzoic acid: Utilized in the synthesis of liquid crystals and other advanced materials.
Uniqueness: 4-(Benzyloxy)-6-fluoro-1H-indole-2-carboxylic acid stands out due to the presence of both a benzyloxy group and a fluorine atom, which confer unique chemical and biological properties. The fluorine atom enhances the compound’s stability and bioavailability, while the benzyloxy group provides additional sites for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12FNO3 |
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Molecular Weight |
285.27 g/mol |
IUPAC Name |
6-fluoro-4-phenylmethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C16H12FNO3/c17-11-6-13-12(8-14(18-13)16(19)20)15(7-11)21-9-10-4-2-1-3-5-10/h1-8,18H,9H2,(H,19,20) |
InChI Key |
QJIMQPIVDABMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC3=C2C=C(N3)C(=O)O)F |
Origin of Product |
United States |
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